N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, 6-methylpyridazine, and piperidine-3-carboxylic acid. The synthesis may proceed through the following steps:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as halogenation, nitration, or amination.
Coupling Reactions: The intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired piperidine ring structure.
Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide group using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity to produce a physiological response.
Inhibiting Enzymes: Blocking enzyme activity to alter metabolic pathways.
Interacting with Proteins: Affecting protein function to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-bromo-2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-6-5-13(18)9-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAROJRILGYINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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